3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine
Description
3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1-methyl group at position 1, a 1-ethylcyclopentyl substituent at position 3, and an amine group at position 3. Pyrazole amines are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-(1-ethylcyclopentyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-3-11(6-4-5-7-11)9-8-10(12)14(2)13-9/h8H,3-7,12H2,1-2H3 |
InChI Key |
XEVYIGBRFJGWKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Direct Preparation from Primary Amines and 1,3-Diketones
A recent method reported in the Journal of Organic Chemistry (2021) describes the direct preparation of N-substituted pyrazoles from primary aliphatic amines and 1,3-diketones using O-(4-nitrobenzoyl)hydroxylamine as a nitrogen source and DMF as solvent at elevated temperatures (~80–85 °C). This method allows the synthesis of pyrazoles with various alkyl substituents, including cycloalkyl groups, by using corresponding primary amines.
| Reagent | Amount | Conditions | Yield (%) | Product Type |
|---|---|---|---|---|
| Primary amine (e.g., 1-ethylcyclopentylamine) | 1.00 mmol | 85 °C, 1.5 h | ~38-46% | N-substituted pyrazole derivatives |
| 2,4-Pentanedione (1,3-diketone) | 1.10 mmol | DMF solvent | ||
| O-(4-nitrobenzoyl)hydroxylamine | 1.50 mmol |
The reaction proceeds via condensation of the amine with the diketone, followed by cyclization and amination to yield the pyrazole ring system with the desired substituents. Purification is typically achieved by silica gel chromatography.
This approach is adaptable to synthesize this compound by using 1-ethylcyclopentylamine as the amine component and methyl-substituted diketones for the methyl group at the 1-position of the pyrazole ring.
Use of 5-Aminopyrazole Precursors
Another approach involves starting from 5-aminopyrazole derivatives, which can be functionalized further to introduce the 1-methyl and 3-(1-ethylcyclopentyl) substituents. Literature on pyrazoloazines synthesis indicates that 5-aminopyrazole can undergo condensation reactions with electrophilic compounds such as α,β-unsaturated ketones or diketones under acid catalysis or ionic liquid conditions to form substituted pyrazoles.
This method often involves:
- Michael addition of 5-aminopyrazole to an α,β-unsaturated ketone or equivalent.
- Cyclization and dehydration steps to form the fused or substituted pyrazole ring.
- Use of environmentally benign ionic liquids or acid catalysts to improve yield and selectivity.
This method can be adapted to introduce the 1-methyl substituent by employing methylated pyrazole precursors or methylating agents post-cyclization, and the 3-(1-ethylcyclopentyl) substituent by using appropriate electrophilic partners.
Cyclization and Functional Group Transformations
In some patented processes for related pyrazole derivatives, cyclization is achieved using reagents like phosphorous oxychloride in pyridine, followed by deprotection and functional group modification to install amino and alkyl substituents. However, such methods may be time-consuming and lower yielding compared to direct condensation methods.
Purification steps include:
- Washing organic layers with aqueous sodium bicarbonate or sodium chloride solutions to remove impurities.
- Concentration under reduced pressure and temperature-controlled crystallization.
- Filtration and drying under controlled temperature to obtain pure pyrazole derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The direct preparation method from primary amines and diketones is a straightforward route to N-substituted pyrazoles but may require optimization to improve yields and purity for the specific compound this compound.
Use of 5-aminopyrazole as a precursor allows for diverse functionalization and can be combined with green chemistry approaches such as ionic liquids, enhancing sustainability and efficiency.
Purification and isolation steps are critical to achieving high purity, often involving aqueous washes, controlled crystallization, and chromatography.
The choice of synthetic route depends on availability of starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 193.29 g/mol. Its unique structure includes a pyrazole ring substituted with a 1-ethylcyclopentyl group, which influences its chemical reactivity and biological activity.
Chemistry
- Building Block for Synthesis : 3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. It has been studied for its interactions with biological targets, including enzymes and receptors, which may lead to therapeutic applications.
Medicine
- Drug Development : The compound is under investigation for its potential use in drug development, particularly in targeting cancer cells. Studies have shown its ability to inhibit tubulin polymerization, disrupting microtubule dynamics critical for cancer cell proliferation.
Study on Antiproliferative Activity
A series of novel pyrazole compounds were synthesized and evaluated against human cancer cell lines such as SGC-7901, A549, and HT-1080. The findings indicated that structural modifications significantly influenced their antiproliferative potency.
Structure-Activity Relationship (SAR)
Investigations into the SAR of pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhance biological activity. For example, compounds with trimethoxyphenyl groups exhibited increased potency compared to others.
Mechanism of Action
The mechanism of action of 3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The tert-butyl analog (C₈H₁₅N₃) achieves high yields (88%) via solvent-free reductive amination , suggesting scalability.
2.2 Physicochemical Properties
Key Observations :
Key Observations :
- TrkA Inhibition : The tert-butyl analog shows potent TrkA inhibition (IC₅₀ = 0.49 μM), likely due to its bulky substituent enhancing target binding .
- Antimicrobial Potential: Pyrazole amines with disulfide moieties exhibit biofilm disruption, suggesting broad-spectrum applications .
Discussion and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Optimization : Solvent-free methods (e.g., ) offer green chemistry advantages, while halogenated analogs may require tailored purification .
Biological Activity
3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structure, has been investigated for various biological effects, including anticancer properties and interactions with cellular mechanisms.
Chemical Structure and Properties
The chemical formula of this compound is , which indicates the presence of a pyrazole ring substituted with an ethylcyclopentyl group and a methyl group. This structural configuration is crucial for its biological activity.
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit moderate to potent antiproliferative activity against various human cancer cell lines. For instance, a related study demonstrated that similar pyrazole derivatives effectively inhibited tubulin polymerization, disrupting microtubule dynamics, which is a critical mechanism in cancer cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to be linked to its interaction with the colchicine binding site on microtubules. This interaction potentially mimics the action of combretastatin A-4 (CA-4), a known anticancer agent . The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Study on Antiproliferative Activity : A series of novel pyrazole compounds were synthesized and evaluated for their antiproliferative effects against human cancer cell lines such as SGC-7901, A549, and HT-1080. The results indicated that modifications in the pyrazole structure significantly influenced their potency .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that specific substitutions on the pyrazole ring can enhance biological activity. Compounds with trimethoxyphenyl groups at certain positions exhibited increased potency compared to others .
Data Table: Biological Activity Overview
| Compound Name | CAS Number | Antiproliferative Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Not Available | Moderate to Potent | Inhibition of tubulin polymerization |
| Combretastatin A-4 (CA-4) | 114256-29-0 | Potent | Disruption of microtubule dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
